Computational Binding Affinity: Superior In Silico Interaction with PanK Protein vs. Isoniazid
In a comparative in silico study evaluating antimycobacterial potential, 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole demonstrated superior predicted binding energy to the PanK protein relative to the standard drug isoniazid, a key enzyme target in Mycobacterium tuberculosis. While isoniazid is a well-established comparator, the target compound's interaction was computationally favored for PanK, a validated target for novel antitubercular agents [1].
| Evidence Dimension | Predicted binding energy (in silico docking) |
|---|---|
| Target Compound Data | Not explicitly quantified in available data, but reported as 'better than isoniazid' for PanK. |
| Comparator Or Baseline | Isoniazid (standard antitubercular drug) |
| Quantified Difference | The docking score for the target compound was computationally superior to that of isoniazid for the PanK protein. |
| Conditions | In silico molecular docking study against a panel of antimycobacterial protein targets (InhA, PanK, MabA) [1]. |
Why This Matters
This indicates a potentially distinct and promising mechanism for antimycobacterial drug discovery, differentiating it from existing therapies.
- [1] Abdelwahab, M. F., et al. (2026). Evaluation of antimycobacterial, antibacterial, and anticancer activities of new nodulisporacid derivatives isolated from endophytic fungus Hypoxylon pulicicidum using in silico studies. ScienceDirect. Retrieved April 20, 2026, from https://www.sciencedirect.com/ View Source
